![molecular formula C23H29NO5 B13804209 Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- CAS No. 63123-17-1](/img/structure/B13804209.png)
Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- is a complex organic compound known for its unique structural properties It is characterized by the presence of a benzoic acid core substituted with a phenoxy group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- typically involves multiple steps. One common method includes the nitration of a precursor compound followed by the introduction of the phenoxy group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the nucleophile, various substituted phenoxy derivatives can be formed.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
- 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate
Uniqueness
Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro- is unique due to the presence of both a nitro group and a phenoxy group, which confer distinct chemical and biological properties. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
63123-17-1 |
|---|---|
Fórmula molecular |
C23H29NO5 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-5-nitrobenzoic acid |
InChI |
InChI=1S/C23H29NO5/c1-7-22(3,4)15-9-11-20(18(13-15)23(5,6)8-2)29-19-12-10-16(24(27)28)14-17(19)21(25)26/h9-14H,7-8H2,1-6H3,(H,25,26) |
Clave InChI |
CJWHTIHYKSLYDE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


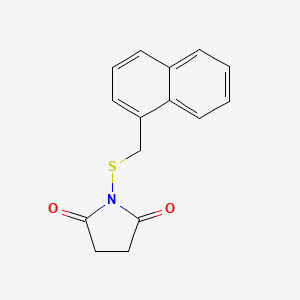
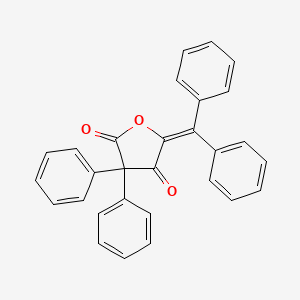


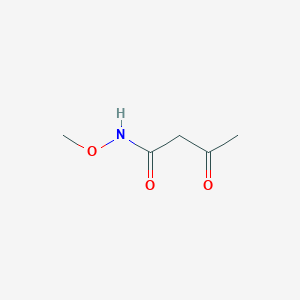
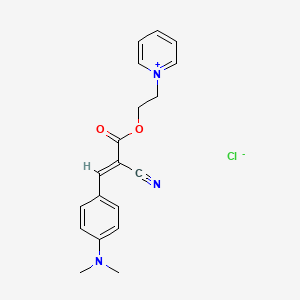
![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)
![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804161.png)
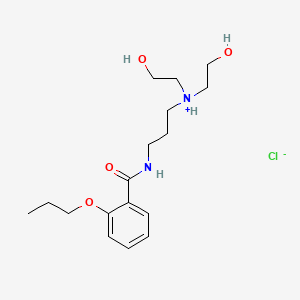
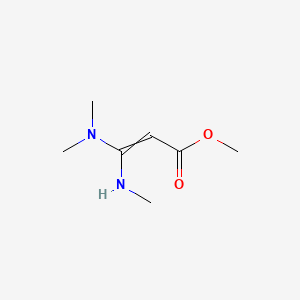
![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)
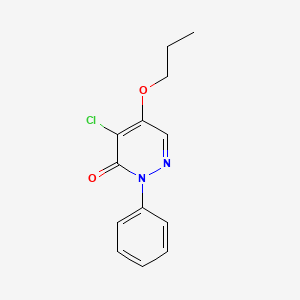
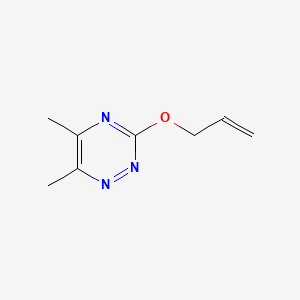
![3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)
